molecular formula C4H8BClN2O2 B1419566 (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride CAS No. 1026796-02-0

(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride

Cat. No.: B1419566
CAS No.: 1026796-02-0
M. Wt: 162.38 g/mol
InChI Key: YFPLZINTZVVVJM-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride: is an organic compound with the molecular formula C4H7BN2O2·HCl. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

The primary target of 1-Methylpyrazole-4-boronic acid hydrochloride is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from 1-Methylpyrazole-4-boronic acid hydrochloride) is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . The reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is widely used in the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may affect its absorption and distribution in the body. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs . These compounds have potential applications in the treatment of various conditions, such as myeloproliferative disorders and cancer .

Action Environment

The efficacy and stability of 1-Methylpyrazole-4-boronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place and is incompatible with oxidizing agents . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a wide range of conditions, making it environmentally robust.

Biochemical Analysis

Biochemical Properties

(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as proteases and kinases, forming stable complexes that inhibit their activity. This interaction is crucial for studying enzyme functions and developing enzyme inhibitors for therapeutic purposes . The compound’s boronic acid group allows it to form reversible covalent bonds with the active site of enzymes, leading to inhibition.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and the disruption of metabolic pathways . The compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as toxicity and organ damage . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit proteasomes, affecting protein degradation and turnover. These interactions are crucial for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, affecting its localization and activity . Understanding its transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, affecting its activity and function . For instance, it can localize to the nucleus, where it can modulate gene expression and other nuclear processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride typically involves the reaction of 1-Methyl-4-bromopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(1-methylpyrazol-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2.ClH/c1-7-3-4(2-6-7)5(8)9;/h2-3,8-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPLZINTZVVVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669781
Record name (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-02-0
Record name (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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